molecular formula C21H34O4 B1253700 12(S)-HPETE methyl ester

12(S)-HPETE methyl ester

Cat. No.: B1253700
M. Wt: 350.5 g/mol
InChI Key: BCEKIAHCCATNGN-NTDAYINTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12(S)-HPETE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12(S)-HPETE with methanol. It is a fatty acid methyl ester and a hydroperoxy fatty ester. It derives from a methyl arachidonate and a 12(S)-HPETE. It is an enantiomer of a 12(R)-HPETE methyl ester.

Scientific Research Applications

1. Biological System Reactions and TBA Tests

  • Methyl ester of monohydroperoxy eicosatetraenoic acid (MeHPETE), a derivative of 12(S)-HPETE, has been shown to react in biological systems, yielding TBA-reacting materials. This indicates that various isomers of HPETE formed by the peroxidation of arachidonic acid can be involved in significant biological reactions (Terao & Matsushita, 1981).

2. Role in Platelet and Leukocyte Metabolism

  • 12(S)-HPETE methyl ester is related to 12-hydroxyeicosatetraenoic acid (12-HETE), a major metabolite of arachidonic acid in tissues such as platelets and leukocytes. The initial oxygenation of arachidonic acid by lipoxygenase produces 12(S)-HPETE, indicating its significant role in cellular metabolic processes (Sun, 1981).

3. Synthesis and Reduction Methods

  • Research has been conducted on the total synthesis of HPETE isomers, such as 15(S)-HPETE, using methods that involve the selective reduction of peracids in the presence of hydroperoxides. This indicates the scientific interest in synthesizing various forms of HPETE for further study and application (Dussault & Lee, 1992).

4. Chemical Synthesis and Nonenzymatic Hydrolysis

  • This compound derivatives have been synthesized for various studies, demonstrating their utility in chemical research and their potential involvement in nonenzymatic hydrolysis processes (Miki, Kitamura, Shimizu, & Seyama, 1989).

5. Role in Itch-Associated Responses

  • 12(S)-HPETE has been identified as a compound that induces scratching in mice, suggesting its role in itch-associated responses. This highlights its potential relevance in dermatological and neurological research (Kim et al., 2008).

6. Use in Biofuel Research

  • Studies on methyl esters obtained from waste oils, like those derived from 12(S)-HPETE, show potential applications in renewable energy and biofuel research (Utlu & Koçak, 2008).

7. Intramolecular Reactions in Arachidonic Acid Metabolism

  • 12(S)-HPETE has been found to be involved in intramolecular reactions in arachidonic acid metabolism, indicating its importance in the study of lipid biochemistry and cellular metabolic pathways (Pace-Asciak, 1984).

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1

InChI Key

BCEKIAHCCATNGN-NTDAYINTSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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